molecular formula C19H20ClFN4 B2983784 2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1170203-81-2

2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No. B2983784
CAS RN: 1170203-81-2
M. Wt: 358.85
InChI Key: YLMQMJOXWTYSFP-UHFFFAOYSA-N
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Description

The compound “2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole . It also has a piperazine ring, which is a heterocyclic amine, attached to the benzimidazole core via a methylene bridge . The benzyl group attached to the piperazine ring is substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzimidazole and benzyl), a heterocyclic amine (piperazine), and halogen substitutions (chlorine and fluorine). The presence of these functional groups would influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole core, being aromatic, might undergo electrophilic aromatic substitution. The piperazine ring could participate in reactions typical for amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and a heterocyclic amine could impact its solubility, polarity, and stability .

Scientific Research Applications

Synthesis and Biological Activity

2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole and its derivatives are subjects of extensive research due to their potential biological activities. For instance, compounds carrying benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and evaluated for their antiviral activities, showing selective inhibition against various viruses, such as influenza A and respiratory syncytial virus, at low cytotoxic concentrations (Golankiewicz et al., 1995). Similarly, other synthesized fluorinated benzothiazolo imidazole compounds exhibited promising antimicrobial activity (Sathe et al., 2011).

Antimicrobial and Antifungal Activities

The azole-containing piperazine derivatives, including those similar to 2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, have been designed, synthesized, and their in vitro antibacterial and antifungal activities evaluated. These compounds demonstrated moderate to significant efficacy, with some showing broad-spectrum antimicrobial efficacy against all tested strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).

Corrosion Inhibition

Research also extends into the application of benzimidazole derivatives in the field of corrosion inhibition. Studies have shown that these compounds, including those with piperazine and fluorobenzyl groups, exhibit significant inhibition efficiency against corrosion of steel in acidic conditions, highlighting their potential as effective corrosion inhibitors (Yadav et al., 2016).

Anthelmintic Activity

Additionally, some novel synthesized 1,2,4-triazole moiety clubbed with the benzimidazole ring, resembling the structural features of 2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, were investigated for their anthelmintic activity. These studies found that the compounds exhibited significant activity against Pheretima posthumous, comparable to standard drugs like Albendazole and Piperazine (Kumar & Sahoo, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzimidazoles are known to have a wide range of biological activities, including antifungal, antiviral, and anticancer effects . Piperazines are often used in the development of pharmaceuticals .

properties

IUPAC Name

2-[[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4/c20-15-4-3-5-16(21)14(15)12-24-8-10-25(11-9-24)13-19-22-17-6-1-2-7-18(17)23-19/h1-7H,8-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMQMJOXWTYSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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